![molecular formula C13H18ClNO B2462378 N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine CAS No. 929836-88-4](/img/structure/B2462378.png)
N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine
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Description
N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cancer development.
Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antiviral potential. Notably, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This finding suggests that these sulfonamide derivatives could be explored further for antiviral drug development.
- Sulfonamide drugs have revolutionized medicine due to their wide range of biological activities. While this compound shares structural features with sulfonamides, its unique 1,3,4-thiadiazole moiety may offer novel therapeutic opportunities .
- Sulfonamide derivatives have been studied for their herbicidal properties in agriculture . Considering the compound’s structure, it might be worth exploring its potential as an herbicide or plant protection agent.
- The compound’s 1,3,4-thiadiazole scaffold has been associated with various bioactivities, including anticonvulsant, antifungal, and antibacterial properties .
- Computational analyses can predict the compound’s behavior, stability, and interactions with other molecules. Investigating its electronic structure, binding sites, and reactivity could provide valuable insights .
- The synthesis of this compound involves several steps, making it an interesting candidate for teaching green chemistry principles. Educators could use it as an example to illustrate concepts like atom economy and efficient synthetic routes .
Antiviral Activity
Medicinal Chemistry
Agricultural Applications
Bioactivity Screening
Computational Chemistry
Green Chemistry Applications
properties
IUPAC Name |
N-(4-chlorophenyl)-2,2-dimethyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-13(2)9-12(7-8-16-13)15-11-5-3-10(14)4-6-11/h3-6,12,15H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKHIRCNTHXSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine |
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